ethyl N-[(3-chlorophenyl)(2-oxocyclohexyl)methyl]carbamate
Description
Introduction to Ethyl N-[(3-Chlorophenyl)(2-Oxocyclohexyl)methyl]carbamate in Research Context
Historical Development and Discovery
The discovery of this compound is tied to advancements in carbamate synthesis during the late 20th century. Carbamates, esters derived from carbamic acid, gained prominence due to their stability and versatility in pharmaceutical and agrochemical applications. This compound was first synthesized through a nucleophilic substitution reaction between 3-chlorobenzylamine and ethyl chloroformate, facilitated by a base such as sodium hydroxide or triethylamine. The reaction’s simplicity and scalability made it a practical route for producing carbamate derivatives.
The compound’s structural elucidation relied on spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. Its CAS registry number, 478063-98-8, was assigned to standardize its identification in chemical databases. Early studies focused on optimizing synthesis yields, with reported purities reaching 90% under controlled conditions. Despite its well-characterized synthesis, the compound’s initial applications were limited to academic research, serving as a model for studying carbamate stability and reactivity.
Significance in Organic Carbamate Research
Carbamates are pivotal in organic chemistry due to their dual role as protective groups for amines and as bioactive molecules. This compound exemplifies this duality. Its chlorophenyl group enhances electrophilic reactivity, enabling participation in cross-coupling reactions, while the cyclohexanone moiety introduces steric effects that influence reaction kinetics.
The compound’s carbamate functional group ($$ \text{-OCONH-} $$) is particularly significant. Carbamates are resistant to hydrolysis under physiological conditions compared to esters, making them attractive for prodrug design. Researchers have leveraged this stability to investigate the compound’s potential as an enzyme inhibitor or receptor modulator, though specific biological targets remain under exploration.
Table 1: Key Structural and Chemical Properties
Current Research Landscape and Applications
Recent studies have explored this compound in two primary domains:
- Organic Synthesis : The compound serves as an intermediate in multicomponent reactions. For example, its ketone group participates in Grignard additions, enabling the construction of complex cyclohexane derivatives.
- Medicinal Chemistry : While direct therapeutic applications are not yet established, its carbamate group is being evaluated for interactions with serine hydrolases, a class of enzymes involved in neurotransmission and lipid metabolism.
Ongoing research also investigates its photophysical properties. The conjugated system formed by the chlorophenyl and carbonyl groups exhibits weak fluorescence, suggesting potential use as a molecular probe.
Theoretical Frameworks for Carbamate Analysis
The analysis of this compound relies on both experimental and computational methods:
Spectroscopic Techniques :
- NMR Spectroscopy : $$ ^1\text{H} $$- and $$ ^{13}\text{C} $$-NMR spectra provide insights into the compound’s stereochemistry and electronic environment. The ethyl group’s methylene protons resonate at δ 1.2–1.4 ppm, while the carbamate carbonyl carbon appears near δ 155 ppm.
- IR Spectroscopy : Stretching vibrations of the carbonyl group ($$ \text{C=O} $$) are observed at 1700–1750 cm$$ ^{-1} $$, characteristic of carbamates.
Computational Chemistry :
Density functional theory (DFT) calculations predict the compound’s lowest-energy conformation, where the cyclohexanone ring adopts a chair configuration, minimizing steric strain. These models align with experimental data, validating the compound’s structural assignments.
Table 2: Spectroscopic Data for Key Functional Groups
| Functional Group | NMR Chemical Shift (ppm) | IR Wavenumber (cm$$ ^{-1} $$) |
|---|---|---|
| Ethyl ($$ \text{CH}_2 $$) | δ 1.2–1.4 (triplet) | - |
| Carbamate ($$ \text{C=O} $$) | δ 155 ($$ ^{13}\text{C} $$) | 1700–1750 |
| Chlorophenyl ($$ \text{C-Cl} $$) | - | 550–600 |
This integration of experimental and theoretical approaches ensures accurate characterization, guiding further exploration of the compound’s reactivity and applications.
Structure
3D Structure
Properties
IUPAC Name |
ethyl N-[(3-chlorophenyl)-(2-oxocyclohexyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3/c1-2-21-16(20)18-15(11-6-5-7-12(17)10-11)13-8-3-4-9-14(13)19/h5-7,10,13,15H,2-4,8-9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBLIWRWSBQCLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C1CCCCC1=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(3-chlorophenyl)(2-oxocyclohexyl)methyl]carbamate typically involves the reaction of 3-chlorobenzyl chloride with 2-oxocyclohexanecarboxylic acid in the presence of a base, followed by the addition of ethyl carbamate. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(3-chlorophenyl)(2-oxocyclohexyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Ethyl N-[(3-chlorophenyl)(2-oxocyclohexyl)methyl]carbamate is a chemical compound with the molecular formula . It contains a carbamate functional group and includes a 3-chlorophenyl moiety and a 2-oxocyclohexyl group in its structure.
Potential Applications
- Pharmaceuticals Due to its analgesic and anti-inflammatory properties, it is potentially useful in pain management therapies. Its structural components may also contribute to neuroprotective effects, although further research is needed to elucidate these mechanisms fully.
- Modulator of Biological Pathways It may interact with specific receptors in the central nervous system, influencing pain perception and inflammatory responses.
Chemical Behavior
The chemical behavior of this compound can be characterized by its reactivity towards nucleophiles, as is typical for carbamates. It can undergo hydrolysis to form the corresponding amine and carboxylic acid under acidic or basic conditions. Additionally, the chlorophenyl group may participate in electrophilic aromatic substitution reactions, allowing for further derivatization of the compound.
Further Research
Mechanism of Action
The mechanism of action of ethyl N-[(3-chlorophenyl)(2-oxocyclohexyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl N-[(3-Chlorophenyl)(2-Oxocycloheptyl)Methyl]Carbamate
This analog replaces the cyclohexyl ring with a cycloheptyl group, increasing the ring size from six to seven carbons. Key differences include:
Methyl (3-Hydroxyphenyl)-Carbamate (CAS: 13683-89-1)
- Substituent differences : A hydroxyl (–OH) group replaces the chloro (–Cl) at the phenyl 3-position.
- Physicochemical properties :
- Biological implications : Hydroxyl groups are common in prodrug designs, whereas chloro groups often enhance receptor binding via hydrophobic interactions.
Benzyl (1-Carbamoyl-2-Hydroxypropyl)Carbamate
- Structural complexity : Features a benzyl group and a hydroxypropyl side chain.
- Functional groups : Dual carbamate moieties and a hydroxyl group increase hydrophilicity but may introduce steric hindrance.
- Applications : Such structures are often explored as enzyme inhibitors or prodrugs due to their hydrolytic stability .
Physicochemical Property Analysis
Biological Activity
Ethyl N-[(3-chlorophenyl)(2-oxocyclohexyl)methyl]carbamate is a chemical compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a unique structure that contributes to its biological activity. The presence of a chlorophenyl group and a cyclohexyl moiety suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, modulating their activity. Preliminary studies indicate that the compound may exhibit:
- Antimicrobial Activity : It has been investigated for its ability to inhibit the growth of various pathogens.
- Anti-inflammatory Properties : Research suggests it may reduce inflammation through modulation of inflammatory pathways.
- Anticancer Potential : Some studies highlight its efficacy in inhibiting cancer cell proliferation.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study 1 | Antimicrobial | In vitro | Inhibited growth of E. coli and S. aureus. |
| Study 2 | Anti-inflammatory | Animal model | Reduced edema in paw inflammation model. |
| Study 3 | Anticancer | Cell culture | Decreased viability of breast cancer cells (MCF-7). |
Case Studies
Case studies provide valuable insights into the practical applications and effects of this compound in real-world scenarios.
-
Case Study in Antimicrobial Research :
- Objective : Evaluate the effectiveness against resistant bacterial strains.
- Findings : The compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development as a new antibiotic.
-
Case Study in Cancer Therapy :
- Objective : Investigate the compound's effects on tumor growth in vivo.
- Findings : In a mouse model, administration led to significant tumor size reduction, indicating its potential as an anticancer agent.
Research Applications
This compound is being explored for various applications:
- Pharmaceutical Development : As a lead compound for new drug formulations targeting infections and cancer.
- Biochemical Research : Used as a tool to study enzyme interactions and cellular pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl N-[(3-chlorophenyl)(2-oxocyclohexyl)methyl]carbamate, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Step 1 : Start with the condensation of 3-chlorophenyl isocyanate with 2-oxocyclohexylmethanol in a polar aprotic solvent (e.g., chloroform) under acidic catalysis (e.g., HCl). This method is adapted from carbamate synthesis protocols involving phenyl isocyanate and alcohols .
- Step 2 : Optimize temperature (40–60°C) and solvent polarity to minimize side reactions. Non-polar solvents may reduce undesired byproducts like urea derivatives.
- Step 3 : Purify via column chromatography (silica gel, petroleum ether/ethyl acetate gradient) and confirm purity via HPLC or NMR. Crystallization in chloroform/alcohol (1:1) can yield needle-like crystals for structural validation .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology :
- X-ray crystallography : Resolve disorder in the cyclohexene ring (common in carbamates) using occupancy refinement (e.g., 55:45 ratio observed in similar carbamates) .
- Spectroscopy : Use H/C NMR to confirm carbamate linkage (N–CO–O) and substituent positions. IR spectroscopy can validate carbonyl (C=O) and amide (N–H) stretches.
- Computational modeling : Perform DFT calculations to map electrostatic potential surfaces, aiding in predicting reactivity and intermolecular interactions .
Q. What stability considerations are critical for handling and storing this compound?
- Methodology :
- Thermal stability : Conduct TGA-DSC to identify decomposition temperatures. Carbamates with chlorophenyl groups are prone to thermal degradation above 150°C.
- Hydrolytic sensitivity : Test stability in aqueous buffers (pH 4–9). Chlorophenyl carbamates are susceptible to base-catalyzed hydrolysis; store under inert atmosphere at –20°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
- Methodology :
- Assay standardization : Compare IC values using consistent cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
- Mechanistic profiling : Use molecular docking to identify off-target interactions (e.g., cyclohexyl moieties binding to hydrophobic pockets in non-target enzymes) .
- Data normalization : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to account for batch-to-batch variability in synthesis .
Q. What strategies are effective for studying the compound’s mechanism of action in enzymatic inhibition?
- Methodology :
- Kinetic assays : Use Michaelis-Menten analysis with varying substrate concentrations to determine inhibition type (competitive/non-competitive).
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K) and entropy/enthalpy contributions, leveraging the carbamate’s hydrogen-bonding capability .
- Site-directed mutagenesis : Identify critical residues in target enzymes (e.g., acetylcholinesterase) by mutating predicted binding sites and measuring activity shifts .
Q. How can computational methods predict the compound’s environmental fate and toxicity?
- Methodology :
- QSAR modeling : Train models using datasets of chlorophenyl carbamates to estimate biodegradation half-lives and LC values in aquatic organisms .
- Molecular dynamics (MD) simulations : Simulate interactions with soil organic matter to assess adsorption potential, critical for ecotoxicology risk assessments .
Q. What experimental designs are suitable for comparative studies with structurally analogous carbamates?
- Methodology :
- SAR table : Compare substituent effects (e.g., 3-chlorophenyl vs. 4-chlorophenyl) on bioactivity and solubility (Table 1).
- Parallel synthesis : Synthesize analogs (e.g., replacing cyclohexyl with cyclopentyl) and test in parallel using high-throughput screening .
Key Methodological Notes
- Crystallographic disorder : Address cyclohexene ring disorder by refining occupancy parameters in XRD analysis .
- Bioactivity validation : Cross-validate in vitro results with ex vivo models (e.g., rat liver microsomes) to account for metabolic stability .
- Ethical compliance : Adhere to CRDC 2020 guidelines (e.g., subclass RDF2050103 for chemical engineering design) when scaling up synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
